2-(3-Chlorophenyl)quinoline-4-carbohydrazide

Description

Systematic IUPAC Nomenclature and Molecular Formula

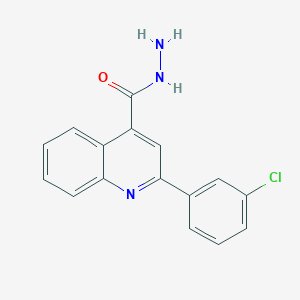

2-(3-Chlorophenyl)quinoline-4-carbohydrazide is a heterocyclic organic compound with the systematic IUPAC name This compound . Its molecular formula is C₁₆H₁₂ClN₃O , corresponding to a molecular weight of 297.74 g/mol . The structure consists of a quinoline core substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a carbohydrazide functional group (–CONHNH₂).

The quinoline backbone is a bicyclic system comprising a benzene ring fused to a pyridine ring. The 3-chlorophenyl substituent introduces electron-withdrawing effects due to the chlorine atom at the meta position, while the carbohydrazide group at position 4 provides hydrogen-bonding capacity and structural flexibility.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂ClN₃O | |

| Molecular Weight | 297.74 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC=C(C=C1Cl)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Structural Relationship to Quinoline-Based Pharmacophores

Quinoline derivatives are widely studied for their pharmacological potential, with structural modifications often targeting the positions 2, 4, and 7 to optimize bioactivity. The 4-carbohydrazide group in this compound aligns with established pharmacophoric features for antimicrobial and anticancer agents, where the hydrazide moiety (–CONHNH₂) enhances metal-chelating and hydrogen-bonding interactions.

Key Pharmacophoric Features:

- Quinoline Core : Aromatic and planar structure enabling π-π stacking with biological targets like DNA gyrase or kinase enzymes.

- Chlorophenyl Substituent : The 3-chlorophenyl group increases lipophilicity, improving membrane permeability, while the chlorine atom stabilizes the molecule via hydrophobic and halogen-bonding interactions.

- Carbohydrazide Functional Group : Serves as a hydrogen-bond donor/acceptor, critical for binding to enzymatic active sites.

Figure 1: Pharmacophore Model

- Aromatic Ring (Quinoline) : Binds to hydrophobic pockets.

- Hydrogen-Bond Acceptors (Carbohydrazide) : Interacts with polar residues.

- Halogen (Chlorine) : Enhances target affinity through halogen bonding.

Comparative studies highlight that 4-carbohydrazide derivatives exhibit superior antibacterial activity compared to carboxylate or amide analogs, likely due to enhanced target engagement.

Positional Isomerism in Chlorophenyl-Substituted Quinoline Derivatives

Positional isomerism significantly impacts the physicochemical and biological properties of chlorophenyl-substituted quinolines. For this compound, isomers vary based on the chlorine atom’s position on the phenyl ring (ortho, meta, para) or the quinoline core.

Table 2: Comparison of Chlorophenyl Quinoline Isomers

Electronic and Steric Effects:

- Meta-Substitution (3-Cl) : Minimizes steric clashes between the chlorophenyl group and the quinoline core, favoring planar molecular conformations.

- Para-Substitution (4-Cl) : Maximizes symmetry, often leading to higher melting points and crystallinity.

- Ortho-Substitution (2-Cl) : Introduces steric hindrance, reducing binding affinity to flat enzymatic pockets.

Synthetic routes to these isomers typically involve Friedländer annulation or Suzuki-Miyaura coupling, with meta-substituted derivatives showing higher yields in cyclocondensation reactions.

Properties

IUPAC Name |

2-(3-chlorophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNLYGXWLDNERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 2-(3-Chlorophenyl)quinoline-4-carboxylic Acid

Isatin reacts with 3-chloroacetophenone in refluxing ethanol with aqueous NaOH (10%) to yield 2-(3-chlorophenyl)quinoline-4-carboxylic acid. The reaction mechanism proceeds via condensation, cyclization, and decarboxylation:

$$

\text{Isatin} + \text{3-Chloroacetophenone} \xrightarrow[\text{NaOH, EtOH}]{\Delta} \text{2-(3-Chlorophenyl)quinoline-4-carboxylic Acid}

$$

Typical Conditions

Step 2: Esterification to Ethyl 2-(3-Chlorophenyl)quinoline-4-carboxylate

The carboxylic acid is esterified using ethanol and concentrated sulfuric acid as a catalyst:

$$

\text{2-(3-Chlorophenyl)quinoline-4-carboxylic Acid} + \text{EtOH} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{Ethyl Ester}

$$

Optimized Parameters

| Parameter | Value |

|---|---|

| Ethanol Volume | 20 mL per 10 mmol acid |

| H₂SO₄ Concentration | 5% v/v |

| Reaction Time | 12 hours |

| Yield | 85–90% |

Step 3: Hydrazide Formation

The ethyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the target carbohydrazide:

$$

\text{Ethyl Ester} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow[\text{EtOH}]{\Delta} \text{this compound}

$$

Critical Observations

- Hydrazine Excess: 3–4 equivalents ensure complete conversion.

- Reaction Monitoring: Disappearance of the ester carbonyl peak (IR: 1716 cm⁻¹) confirms completion.

- Yield: 70–78%.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, esterification and hydrazide formation steps can be completed in 2–3 hours with comparable yields (80–85%).

Solid-Phase Synthesis

Immobilized reagents (e.g., polymer-supported hydrazine) enable cleaner product isolation. However, scalability remains a challenge due to higher costs.

Reaction Optimization and Challenges

Solvent Effects

Temperature Sensitivity

- Esterification: Temperatures >90°C promote decarboxylation, reducing yields.

- Hydrazinolysis: Reflux conditions (78°C for ethanol) prevent side reactions like over-substitution.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥95% purity for optimized protocols.

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10–50 g | 1–5 kg |

| Cycle Time | 24–36 hours | 48–72 hours |

| Yield | 70–78% | 65–70% |

| Key Challenge | Solvent Recovery | Exothermic Control |

Chemical Reactions Analysis

Condensation with Triethyl Orthoformate

Reaction of 3 with triethyl orthoformate produces ethyl-N-(2-(4-bromophenyl)quinoline-4-carbonyl)formohydrazonate (5 ).

Reaction Conditions :

-

Reflux in triethyl orthoformate for 6 hours.

-

Evaporation under reduced pressure and crystallization from ethanol.

Key Spectral Data :

-

IR : Disappearance of NH₂ fork (3305 cm⁻¹) and appearance of -NH (3431 cm⁻¹), C=O (1681 cm⁻¹), and C=N (1587 cm⁻¹) bands.

-

¹H NMR : Signals at δ 1.40–1.43 ppm (OCH₂CH₃ triplet), δ 3.36–3.44 ppm (OCH₂CH₃ quartet), and δ 9.60 ppm (N=CH singlet).

Reaction with 2-Chloro-N-aryl-acetamides

3 reacts with 2-chloro-N-aryl-acetamides (4a , b ) to yield 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide derivatives (6a , b ).

Reaction Conditions :

-

Reflux in acetone with anhydrous K₂CO₃ for 24 hours.

Key Spectral Data :

-

IR : Absence of NH₂ fork and dual C=O bands (1647–1660 cm⁻¹).

-

¹H NMR : Singlet at δ 4.18–4.27 ppm (CH₂ protons) and three NH singlets (δ 9.27–11.91 ppm) .

Cyclocondensation with Malononitrile

Treatment of 3 with malononitrile in DMF/pyridine yields pyrazolyl derivatives (e.g., 10 ).

Reaction Conditions :

-

Stirring in DMF with pyridine at 80°C for 5 hours.

Key Spectral Data :

-

¹H NMR : Singlet at δ 4.37 ppm (pyrazole CH₂), δ 1.06 ppm (NH₂), and δ 11.14 ppm (NH).

-

¹³C NMR : Peaks at δ 31.50, 160.58, and 163.28 ppm (pyrazole carbons) .

Formation of Pyrazolyl Derivatives

Cyclocondensation of 3 with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) produces pyrazolyl methanones (e.g., 11 ).

Reaction Conditions :

-

Reflux in ethanol for 12 hours.

Key Spectral Data :

-

IR : C=O stretch at 1716 cm⁻¹ and aromatic C-H at 3055 cm⁻¹.

Interaction with Chalcones

Though not directly reported for 3 , structurally analogous quinoline-carbohydrazides undergo condensation with chalcones to form hybrids (e.g., 9i , 9j ) with anti-cancer activity (IC₅₀ = 1.91–5.29 μM) .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(3-Chlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-chlorophenyl)quinoline-4-carboxylic acid with hydrazine derivatives. The resulting compound features a quinoline core, which is known for its diverse biological activities. The structural characteristics can be confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and p53 signaling. For instance, derivatives have been tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines, demonstrating dose-dependent inhibition of cell viability .

- Case Study Data : A comparative study evaluated several quinoline derivatives, revealing that this compound exhibited an IC50 value in the range of 10-30 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| Quinoline derivative A | A549 | 20 | PI3K/Akt/mTOR pathway inhibition |

| Quinoline derivative B | HCT116 | 25 | Oxidative stress-mediated DNA damage |

Antimicrobial Activity

In addition to anticancer and antimalarial properties, quinoline derivatives have been investigated for their antimicrobial effects. Studies indicate that compounds like this compound possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Enzyme Inhibition

Research has also explored the inhibitory effects of quinoline derivatives on various enzymes. For example, some studies focus on acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's . The ability to inhibit such enzymes positions these compounds as versatile therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to the suppression of cancer cell proliferation. The compound induces cell cycle arrest at the G1 phase and triggers apoptosis by upregulating p53 and initiator caspase 9 .

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

The position of the chlorine atom on the phenyl ring significantly impacts physicochemical and biological properties:

Key Findings :

Halogen-Substituted Analogues

Replacement of chlorine with bromine or additional halogens alters electronic and steric profiles:

Key Findings :

Heterocyclic and Functional Group Modifications

Replacement of the chlorophenyl group with heterocycles or functionalized aryl rings diversifies activity:

Key Findings :

- Furan-containing derivatives demonstrate better aqueous solubility, making them suitable for drug formulations .

- Sulfonamide groups introduce hydrogen-bonding sites, critical for targeting enzymes like carbonic anhydrases .

Physicochemical and Spectroscopic Data

- IR Spectroscopy : Stretching vibrations for N-H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-Cl (750–800 cm⁻¹) are consistent across chlorophenyl derivatives .

- ¹H NMR: Aromatic protons in the quinoline and phenyl rings resonate at δ 7.5–8.5 ppm, while hydrazide NH protons appear at δ 9.5–10.5 ppm .

Biological Activity

2-(3-Chlorophenyl)quinoline-4-carbohydrazide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a 3-chlorophenyl group, which is believed to enhance its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Similar quinoline derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased acetylcholine levels in the synaptic cleft, enhancing neuronal signaling.

- Antimicrobial Activity : Quinoline derivatives often exhibit antimicrobial properties, which may be relevant for treating infections .

- Anticancer Potential : Research indicates that this compound may interfere with cancer cell proliferation by inhibiting specific pathways involved in tumor growth .

Biological Activities

The compound has demonstrated various biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can effectively combat gram-negative bacteria and Staphylococcus aureus, suggesting potential use as antibacterial agents .

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell lines. For instance, it has shown significant growth inhibition against various cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML) .

- Antiparasitic Activity : The antiplasmodial effects against Plasmodium falciparum have been highlighted, indicating potential for malaria treatment .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Properties : A study focused on the inhibition of the PI3K/Akt/mTOR signaling pathway in NSCLC cells showed that quinoline derivatives could induce apoptosis and cell cycle arrest, leading to reduced tumor growth .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 |

| Control Compound | 50 | A549 |

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity against various strains, revealing that the compound exhibited significant inhibition zones compared to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the efficacy and safety of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in its biological activity.

- Absorption : The compound has shown favorable absorption characteristics in preliminary studies.

- Metabolism : It undergoes various metabolic pathways, potentially leading to active metabolites that contribute to its therapeutic effects.

Q & A

Q. What are the standard synthetic routes for 2-(3-chlorophenyl)quinoline-4-carbohydrazide, and what are the critical reaction intermediates?

The synthesis typically involves three key steps: (1) formation of the quinoline core via the Gould-Jacobs reaction, (2) introduction of the 3-chlorophenyl substituent via Friedländer or Pfitzinger annulation, and (3) hydrazide formation by reacting the quinoline-4-carboxylate ester with hydrazine hydrate. For example, in analogous compounds like 2-(4-bromophenyl)quinoline-4-carbohydrazide, hydrazide formation requires refluxing the ester intermediate with hydrazine in ethanol for 6–8 hours . Key intermediates include ethyl 2-(3-chlorophenyl)quinoline-4-carboxylate and the corresponding carboxylic acid.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- 1H/13C NMR : The quinoline proton signals (e.g., H-3, H-5) appear downfield (δ 8.5–9.0 ppm), while the hydrazide NH protons resonate near δ 10–11 ppm. The 3-chlorophenyl group shows characteristic splitting patterns (e.g., meta-substituted aromatic protons) .

- IR : Stretching vibrations for the carbonyl (C=O, ~1650 cm⁻¹) and NH groups (~3200–3300 cm⁻¹) confirm hydrazide formation .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) align with the molecular formula C₁₆H₁₁ClN₃O, and fragmentation patterns verify the quinoline backbone .

Q. What in vitro assays are commonly used to evaluate its biological activity?

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .

- Antioxidant : DPPH radical scavenging assay to assess ROS inhibition potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, heterocyclic fusion) influence bioactivity?

- Substituent Position : Replacing the 3-chlorophenyl group with a 4-bromophenyl or furan-2-yl moiety alters electron density, affecting DNA intercalation or enzyme binding. For example, 2-(furan-2-yl) derivatives show enhanced antioxidant activity due to increased electron donation .

- Heterocyclic Fusion : Benzofuran or benzothiazole fusion (e.g., 2-(1-benzofuran-2-yl) derivatives) improves antiproliferative activity by enhancing planar stacking with kinase active sites .

Q. What experimental design strategies mitigate challenges in synthesizing this compound?

- Reaction Optimization : Use anhydrous sodium acetate in glacial acetic acid to accelerate hydrazide formation and reduce side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from unreacted esters or hydrolyzed by-products .

- Yield Improvement : Microwave-assisted synthesis reduces reaction time (from 8 hours to 30 minutes) while maintaining >75% yield .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from:

- Assay Conditions : Variations in cell line passage number, serum concentration, or incubation time. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .

- Compound Purity : HPLC analysis (≥95% purity) ensures activity correlates with the target molecule and not impurities .

- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .

Methodological Recommendations

- Crystallography : Use SHELXL for small-molecule refinement to resolve structural ambiguities (e.g., hydrazide tautomerism) .

- Docking Studies : Perform molecular docking (AutoDock Vina) with EGFR-TK or DNA topoisomerase II to predict binding modes .

- SAR Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.